molecular formula C21H15N3O3S B11118038 2-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-nitrophenol

2-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-nitrophenol

Cat. No.: B11118038
M. Wt: 389.4 g/mol
InChI Key: INCFCBPGHXKSHD-UHFFFAOYSA-N
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Description

2-({[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]IMINO}METHYL)-4-NITROPHENOL is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]IMINO}METHYL)-4-NITROPHENOL typically involves the condensation of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]IMINO}METHYL)-4-NITROPHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-({[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]IMINO}METHYL)-4-AMINOPHENOL .

Scientific Research Applications

2-({[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]IMINO}METHYL)-4-NITROPHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]IMINO}METHYL)-4-NITROPHENOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline
  • 2-(4-Aminophenyl)-6-methylbenzothiazole
  • 2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol

Uniqueness

2-({[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]IMINO}METHYL)-4-NITROPHENOL is unique due to its specific structural features, such as the presence of both benzothiazole and nitrophenol moieties.

Properties

Molecular Formula

C21H15N3O3S

Molecular Weight

389.4 g/mol

IUPAC Name

2-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]-4-nitrophenol

InChI

InChI=1S/C21H15N3O3S/c1-13-2-8-18-20(10-13)28-21(23-18)14-3-5-16(6-4-14)22-12-15-11-17(24(26)27)7-9-19(15)25/h2-12,25H,1H3

InChI Key

INCFCBPGHXKSHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

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